molecular formula C18H21NO4 B12365325 5-Hexyl-2-(2-nitrophenoxy)phenol

5-Hexyl-2-(2-nitrophenoxy)phenol

Cat. No.: B12365325
M. Wt: 315.4 g/mol
InChI Key: ASCHWJRXPZBPHV-UHFFFAOYSA-N
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Description

InhA-IN-6 is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for the formation of the Mycobacterium tuberculosis cell wall. This compound has shown significant promise in combating multidrug-resistant tuberculosis (MDR-TB) by directly inhibiting InhA without requiring activation by the enzyme KatG .

Preparation Methods

The synthesis of InhA-IN-6 involves a series of chemical reactions designed to produce a compound with high affinity for the InhA enzyme. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

InhA-IN-6 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of InhA-IN-6 with modified functional groups .

Scientific Research Applications

InhA-IN-6 has a wide range of scientific research applications, including:

Mechanism of Action

InhA-IN-6 exerts its effects by directly binding to the active site of the enoyl-acyl carrier protein reductase (InhA) enzyme. This binding inhibits the enzyme’s activity, preventing the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall. The inhibition of InhA leads to the disruption of cell wall synthesis, ultimately resulting in the death of the bacterial cell .

Comparison with Similar Compounds

InhA-IN-6 is unique compared to other similar compounds due to its direct inhibition of the InhA enzyme without requiring activation by KatG. This characteristic makes it particularly effective against MDR-TB strains that have developed resistance to isoniazid, a first-line anti-tuberculosis drug that requires activation by KatG .

Similar compounds include:

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

5-hexyl-2-(2-nitrophenoxy)phenol

InChI

InChI=1S/C18H21NO4/c1-2-3-4-5-8-14-11-12-18(16(20)13-14)23-17-10-7-6-9-15(17)19(21)22/h6-7,9-13,20H,2-5,8H2,1H3

InChI Key

ASCHWJRXPZBPHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

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